molecular formula C21H24N4OS B6915379 N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B6915379
M. Wt: 380.5 g/mol
InChI Key: VULNTYNUUGYUET-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-24(2)21-23-20(16-7-4-3-5-8-16)19(27-21)15-25-12-10-18(14-25)26-17-9-6-11-22-13-17/h3-9,11,13,18H,10,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNTYNUUGYUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)CN2CCC(C2)OC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Attachment of the Pyridine Group: The pyridine group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated intermediate.

    Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced amines, alcohols.

    Substitution Products: Substituted thiazole and pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with N,N-dimethyl-4-phenyl-5-[(3-pyridin-3-yloxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and 3-aminopyridine are structurally related due to the presence of the pyridine ring.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings, along with the dimethylamine group, allows for diverse interactions with biological targets, making it a valuable compound in research and drug development.

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